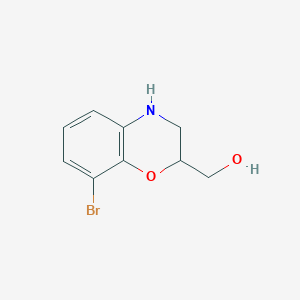![molecular formula C8H5NO2 B13499040 5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system and are known for their biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another class of compounds with a fused ring system, known for their antiproliferative and antimicrobial activities.
Uniqueness
5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one is unique due to its specific ring structure and the presence of a methylidene group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H5NO2 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
5-methylidenefuro[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C8H5NO2/c1-5-6-3-2-4-9-7(6)8(10)11-5/h2-4H,1H2 |
Clé InChI |
UEYVKNKWUYNVLU-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2=C(C(=O)O1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)



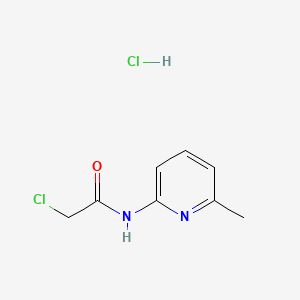
![2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one](/img/structure/B13499003.png)
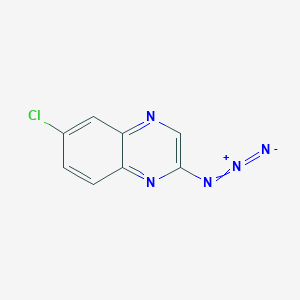
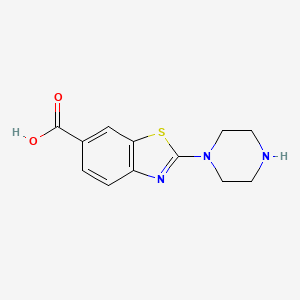

![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)

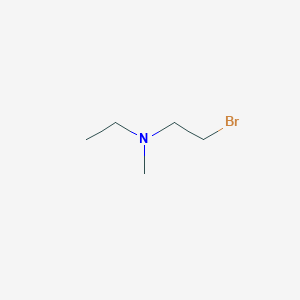
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
